8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might start from the functionalization of a benzooxazinone intermediate, followed by bromination, tosylation, and cyclization reactions. Each step requires precise control of reaction conditions such as temperature, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
While the industrial-scale production of this compound may not be widely documented, the process would likely involve optimizing the aforementioned synthetic routes for larger-scale reactions. This could include the use of continuous flow reactors and advanced purification techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the degree of saturation in the compound's structure.
Substitution: Due to the presence of reactive functional groups like bromine and tosyl, the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might introduce carbonyl or carboxyl groups, while substitution could lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
The compound 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has diverse applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Medicine: Exploration as a candidate for drug development, particularly in the field of anti-cancer or anti-inflammatory agents.
Industry: Potential use in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The precise mechanism by which 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one exerts its effects depends on the context of its application. In medicinal chemistry, its mechanism might involve interacting with specific molecular targets such as enzymes or receptors, influencing biological pathways related to disease processes.
Comparison with Similar Compounds
Similar Compounds
8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
8-iodo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
Properties
IUPAC Name |
4-bromo-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-11-3-6-13(7-4-11)26(23,24)17-15-10-19(2,21-18(17)22)25-16-8-5-12(20)9-14(15)16/h3-9,15,17H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBZLPYBKVYYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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